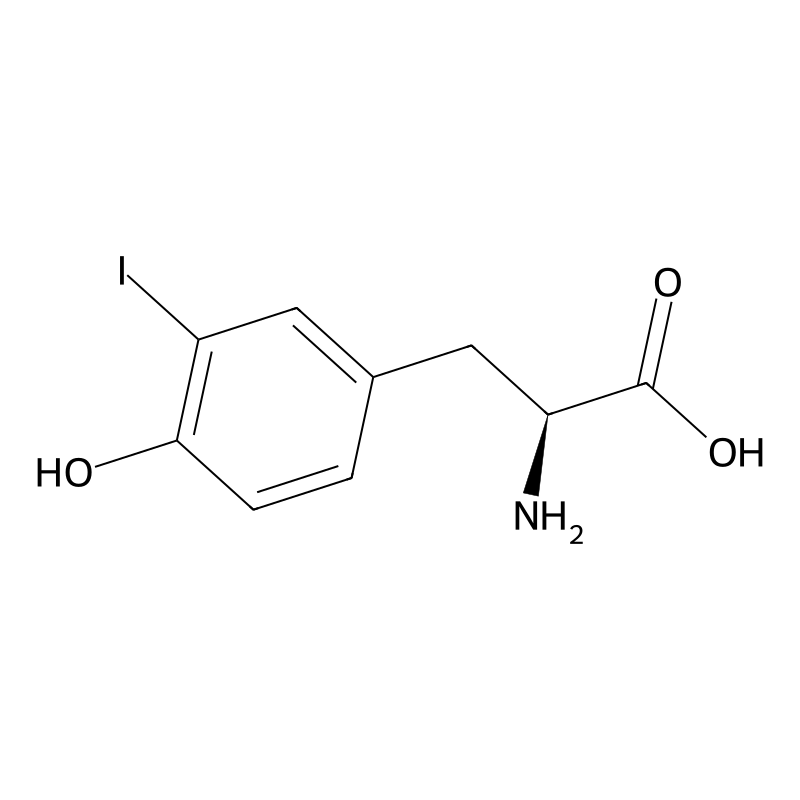

3-Iodo-L-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Iodotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Monoiodo-tyrosine is a natural product found in Homo sapiens with data available.

3-Iodotyrosine is an intermediate in the production of thyroid hormones and derivative of tyrosine where the carbon at position 3 in the benzyl group has been iodinated by thyroid peroxidase. 3-iodotyrosine (mono-iodotyrosine) can be further iodinated by thyroid peroxidase to form di- and tri-iodo forms. Mono-iodotyrosine can combine with a di-iodotyrosine to form triiodothyronine (T3) and two di-iodotyrosines can combine to form thyroxine (T4).

3-Iodo-L-tyrosine is a modified form of the amino acid L-tyrosine, characterized by the presence of an iodo substituent at the meta position (C-3) of the aromatic ring. Its chemical formula is C₉H₁₀I₁N₃O₃, with a molecular weight of approximately 307.085 g/mol. This compound is classified as a small molecule and is primarily studied for its pharmacological properties and potential applications in biochemical research and therapeutic contexts .

Tyrosine Hydroxylase Inhibitor

3-Iodo-L-tyrosine is a molecule that can inhibit the enzyme tyrosine hydroxylase []. This enzyme is crucial for the production of dopamine, a neurotransmitter that plays a vital role in movement, motivation, and reward processing in the brain []. Because of this inhibitory effect, 3-Iodo-L-tyrosine is used in some scientific research to study dopamine function and related disorders [, ].

Potential Role in Parkinson's Disease

Research suggests that high concentrations of 3-Iodo-L-tyrosine may contribute to Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency []. Studies have exposed cells and animals to high levels of 3-Iodo-L-tyrosine and observed effects similar to those seen in Parkinson's disease, such as the loss of dopamine-producing neurons []. This research is ongoing, and more investigation is needed to understand the potential role of 3-Iodo-L-tyrosine in the development of Parkinson's disease [].

The biological activity of 3-Iodo-L-tyrosine includes its role in modulating neurotransmitter synthesis due to its inhibitory effects on tyrosine hydroxylase. This compound has been shown to influence dopamine levels and may have implications in studies related to neurobiology and psychiatric disorders. Additionally, it has been used in research to investigate protein structures through techniques like single-wavelength anomalous dispersion phasing in protein crystallography .

3-Iodo-L-tyrosine can be synthesized through several methods, including:

- Direct iodination: This method involves the iodination of L-tyrosine using iodine or iodine-containing reagents under acidic conditions.

- Genetic encoding: Recent advancements have allowed for the incorporation of 3-iodo-L-tyrosine into proteins via engineered Escherichia coli systems, enabling precise placement within protein structures for structural biology studies .

The applications of 3-Iodo-L-tyrosine are diverse, including:

- Biochemical research: Used as a tool to study enzyme mechanisms and protein interactions.

- Pharmacological studies: Investigated for its potential effects on neurotransmitter synthesis and regulation.

- Structural biology: Employed in crystallography to enhance the resolution of protein structures.

Interaction studies involving 3-Iodo-L-tyrosine have primarily focused on its inhibitory effects on tyrosine hydroxylase and its role in neurotransmitter regulation. These studies have demonstrated that 3-Iodo-L-tyrosine can affect dopamine synthesis pathways, thereby influencing various physiological processes related to mood and cognition .

Several compounds are structurally similar to 3-Iodo-L-tyrosine. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| L-Tyrosine | Standard amino acid without iodine | Precursor for neurotransmitters |

| 3-Bromo-L-Tyrosine | Similar structure with a bromo substituent | Acts as an inhibitor but with different specificity |

| 4-Iodo-L-Tyrosine | Iodinated at the para position | Different pharmacological profile |

| Monoiodo-Tyrosine | General term for iodinated tyrosines | Can refer to any mono-substituted tyrosines |

3-Iodo-L-tyrosine is unique due to its specific inhibitory action on tyrosine hydroxylase and its applications in structural biology, differentiating it from other iodinated or brominated derivatives .